4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one
Overview
Description
The compound “4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one” is a type of benzodiazepine . Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic properties, which are mediated by their action on gamma-aminobutyric acid (GABA) receptors in the brain .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide was prepared as part of a five-step sequence from pyrrol-2-carbonitrile as a key synthetic intermediate . The synthesis involved the use of 2-bromopyrrole and zinc cyanide in the presence of tetrakis (triphenylphosphine)palladium .Molecular Structure Analysis
The molecular structure of benzodiazepines, including “4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one”, typically consists of a benzene ring fused to a seven-membered diazepine ring . The specific substitutions on this basic structure give rise to a variety of compounds with different pharmacological properties .Scientific Research Applications
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Application in Photovoltaic Interlayers
- Field : Materials Chemistry
- Summary : Tris (4- (1-phenyl-1H-benzo [d]imidazole)phenyl)phosphine oxide (TIPO) and 2,4,6-tris (4- (1-phenyl-1H-benzo [d]imidazol)phenyl)-1,3,5-triazine were newly synthesised and introduced into an n-type interlayer in planar perovskite solar cells for effective electron transport .
- Methods : The small molecule materials contain phenyl benzimidazole, which is combined with a phosphine oxide core or a triazine ring core and contributes to the improvement of charge extraction and stability .
- Results : The stability of the device was increased due to the introduction of the TIPO material as the passivation and protection layer .
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Application in Metal-Organic Frameworks (MOFs)
- Field : Applied Sciences
- Summary : Three novel MOFs were obtained from the 1, 3, 5-tris (1H-benzo [d]imidazole-2-yl) benzene (TIBM) organic linker .
- Methods : The formed TIBM crystal powders were characterized by scanning electron microscopy (SEM) to estimate the morphology of the particles, powder X-ray diffraction (XRD) to confirm the crystal structure, Brunauer–Emmett–Teller (BET) method for structural analysis, and thermogravimetric measurements to examine the thermal stability .
- Results : The TIBM-Cu MOF showed excellent CO2 (3.60 mmol/g) adsorption capacity at 1 bar and 298 K, because of the open Cu site, compared to TIBM-Cr (1.6 mmol/g) and TIBM-Al (2.1 mmol/g) .
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Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- Field : Organic & Biomolecular Chemistry
- Summary : A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed .
- Methods : In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .
- Results : A wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones was obtained under mild conditions .
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Peroxisome proliferators-activated receptor α (PPARα)
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Application in Organic Synthesis
- Field : Organic Chemistry
- Summary : A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed .
- Methods : In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .
- Results : A wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones was obtained under mild conditions .
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Application in Biochemistry
- Field : Biochemistry
- Summary : Peroxisome proliferators-activated receptor α (PPARα) is a key regulator of fatty acid metabolism and ketogenesis due to its regulatory pathways involve activating fatty acid uptake, accelerating fatty acid oxidation, inhibiting gluconeogenesis, and suppressing inflammation and fibrosis .
Future Directions
The future directions for research on “4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one” and related compounds could involve further exploration of their pharmacological properties and potential therapeutic applications . For instance, new benzodiazepine derivatives have been identified as potential agonists for peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of fatty acid metabolism .
properties
IUPAC Name |
4-phenyl-1,3-dihydro-1,5-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15-10-14(11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZDVYZVEYALFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2NC1=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936943 | |
Record name | 4-Phenyl-3H-1,5-benzodiazepin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one | |
CAS RN |
16439-95-5 | |
Record name | 1,3-Dihydro-4-phenyl-2H-1,5-benzodiazepin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016439955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenyl-3H-1,5-benzodiazepin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dihydro-4-phenyl-2H-1,5-benzodiazepin-2-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ8TV7UT3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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